molecular formula C12H10N4OS3 B2687622 4-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1171060-51-7

4-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2687622
CAS No.: 1171060-51-7
M. Wt: 322.42
InChI Key: VSGQCMAWEZJZRE-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a unique combination of thiazole and thiadiazole rings. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step often involves the synthesis of the benzo[d]thiazole moiety. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions, where a methylthiol reagent reacts with the thiazole ring.

    Construction of the Thiadiazole Ring: The thiadiazole ring is typically formed through the cyclization of a hydrazine derivative with a suitable dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the thiazole and thiadiazole rings through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of both thiazole and thiadiazole rings contributes to its broad spectrum of biological activities.

Medicine

In medicinal research, 4-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1,2,3-thiadiazole-5-carboxamide is explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes and receptors. The thiazole and thiadiazole rings can bind to active sites of enzymes, inhibiting their activity or modulating receptor functions. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share structural similarities and are known for their antimicrobial and anticancer properties.

    Thiadiazole Derivatives: 1,3,4-thiadiazole derivatives are also studied for their biological activities, including anti-inflammatory and antiviral effects.

Uniqueness

What sets 4-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1,2,3-thiadiazole-5-carboxamide apart is the combination of both thiazole and thiadiazole rings in a single molecule, enhancing its reactivity and broadening its spectrum of biological activities. This dual-ring structure provides a unique scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

4-methyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS3/c1-6-10(20-16-15-6)11(17)13-7-3-4-8-9(5-7)19-12(14-8)18-2/h3-5H,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGQCMAWEZJZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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